3-(4-Bromo-3-methylphenyl)propanamide
Description
3-(4-Bromo-3-methylphenyl)propanamide is a brominated aromatic propanamide derivative characterized by a phenyl ring substituted with a bromine atom at the para position and a methyl group at the meta position. The propanamide moiety (-CONH2) is attached to the phenyl ring via a three-carbon chain.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUFOKHLXVHFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Electronic Effects: The trifluoromethyl and nitro groups in significantly increase acidity and electron-withdrawing character, contrasting with the electron-donating methyl group in the target compound.
Steric Effects :
Hydrogen Bonding and Crystal Packing
- 3-(4-Bromophenyl)-3-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(S)-1-phenylethyl]propanamide : Features a hydroxy-oxo-dihydropyrimidinone ring, enabling extensive hydrogen bonding (O–H⋯O/N–H⋯O). Crystallizes in the triclinic space group $ P1 $, with unit cell parameters $ a = 7.147 \, \text{Å}, \, b = 12.501 \, \text{Å}, \, c = 13.094 \, \text{Å} $. The dense hydrogen-bonded network stabilizes the crystal lattice .
Comparison :
- The target compound lacks the hydroxy/oxo groups seen in but may exhibit weaker hydrogen bonding via the amide group. Its crystal packing (if analogous to ) could involve bromine-mediated halogen interactions.
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